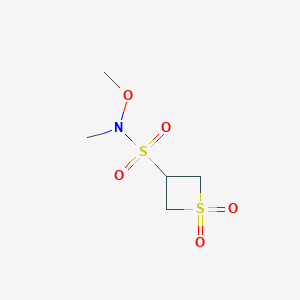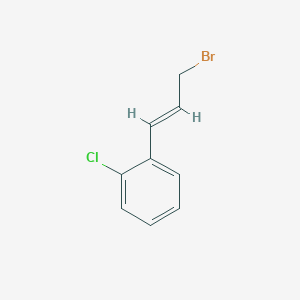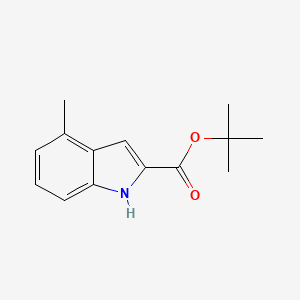
6-(Azepan-1-yl)-2-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Azepan-1-yl)-2-Methylnikotinsäure ist eine chemische Verbindung mit der Summenformel C13H18N2O2. Es ist ein Derivat der Nikotinsäure, das einen Azepanring aufweist, der an die Nikotinsäurestruktur gebunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(Azepan-1-yl)-2-Methylnikotinsäure beinhaltet typischerweise die Reaktion von Nikotinsäurederivaten mit Azepan. Eine gängige Methode ist die nukleophile Substitutionsreaktion, bei der der Azepanring unter kontrollierten Bedingungen an das Nikotinsäurederivat eingeführt wird. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid und einem Lösungsmittel wie Ethanol durchgeführt. Die Reaktionsmischung wird erhitzt, um den Substitutionsprozess zu erleichtern, und das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 6-(Azepan-1-yl)-2-Methylnikotinsäure mehr skalierbare Prozesse wie die kontinuierliche Durchfluss-Synthese umfassen. Diese Methode ermöglicht die kontinuierliche Zufuhr von Reaktanten und die Abführung von Produkten, wodurch die Effizienz und Ausbeute verbessert werden. Die Reaktionsbedingungen werden optimiert, um eine hohe Reinheit und minimale Nebenprodukte zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
6-(Azepan-1-yl)-2-Methylnikotinsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Der Azepanring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise Oxide liefern, während Substitutionsreaktionen verschiedene Derivate mit unterschiedlichen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
6-(Azepan-1-yl)-2-Methylnikotinsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Es wird laufend geforscht, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-(Azepan-1-yl)-2-Methylnikotinsäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Azepanring und der Nikotinsäureanteil ermöglichen es ihm, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Enzymaktivität oder der Aktivierung von Signalwegen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-2-methylnicotinic acid typically involves the reaction of nicotinic acid derivatives with azepane. One common method is the nucleophilic substitution reaction where the azepane ring is introduced to the nicotinic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the substitution process, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the continuous introduction of reactants and removal of products, improving efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Azepan-1-yl)-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Azepan-1-yl)-2-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(Azepan-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets. The azepane ring and nicotinic acid moiety allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-(Azepan-1-ylmethyl)nikotinsäure
- 1-(Azepan-1-yl)dodecan-1-on
- 5-(Azepan-1-yl)pentan-1-amin
Einzigartigkeit
6-(Azepan-1-yl)-2-Methylnikotinsäure ist aufgrund ihrer spezifischen Struktur einzigartig, die die Eigenschaften von Nikotinsäure und Azepan kombiniert. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
6-(azepan-1-yl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-11(13(16)17)6-7-12(14-10)15-8-4-2-3-5-9-15/h6-7H,2-5,8-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
DMRPWJZTNOGIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)







![N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B11876282.png)




